DG-8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

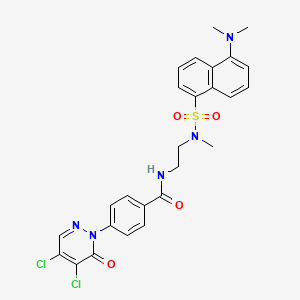

C26H25Cl2N5O4S |

|---|---|

Molekulargewicht |

574.5 g/mol |

IUPAC-Name |

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide |

InChI |

InChI=1S/C26H25Cl2N5O4S/c1-31(2)22-8-4-7-20-19(22)6-5-9-23(20)38(36,37)32(3)15-14-29-25(34)17-10-12-18(13-11-17)33-26(35)24(28)21(27)16-30-33/h4-13,16H,14-15H2,1-3H3,(H,29,34) |

InChI-Schlüssel |

QFPSLZTULNEUIW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CCNC(=O)C3=CC=C(C=C3)N4C(=O)C(=C(C=N4)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: Ganetespib

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ganetespib (formerly STA-9090) is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Unlike first-generation Hsp90 inhibitors, Ganetespib is a non-geldanamycin, resorcinol-based compound containing a unique triazolone moiety, which confers a superior safety and activity profile.[1][2][3] Hsp90 is a molecular chaperone crucial for the conformational stability and function of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways that drive cell proliferation, survival, and metastasis.[3][4][5] By inhibiting Hsp90, Ganetespib disrupts multiple signaling cascades simultaneously, making it an attractive therapeutic strategy for a broad spectrum of malignancies.[1][3] This document provides a detailed overview of Ganetespib's mechanism of action, supported by preclinical and clinical data, experimental protocols, and visual diagrams of the core pathways involved.

Core Mechanism of Action

Ganetespib exerts its antitumor activity by competitively binding to the ATP-binding pocket in the N-terminus of Hsp90.[1][3] This action disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[4] Many of these client proteins are mutated or overexpressed oncoproteins upon which cancer cells are highly dependent, a concept known as "oncogene addiction".[1][6]

The inhibition of Hsp90 by Ganetespib results in the simultaneous blockade of numerous critical oncogenic signaling pathways, including:

-

Receptor Tyrosine Kinases (RTKs): EGFR, HER2, MET, IGF-IR.[7][8][9]

-

Downstream Kinase Cascades: PI3K/AKT/mTOR and RAF/MEK/ERK.[7][10][11]

-

Fusion Proteins: EML4-ALK, ROS1, RET.[1]

This multi-targeted approach allows Ganetespib to induce cell cycle arrest, promote apoptosis, and overcome common mechanisms of drug resistance.[1][3]

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity of Ganetespib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / rIC50 (nM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 4.4 - 27.1 (Median 8.8) | [14] |

| TC-71 | Ewing Sarcoma | 5.1 (Median for Ewing lines) | [14] |

| Various | 57 Hematologic & Solid Tumors | 20-fold more potent than 17-AAG | [1] |

| BT-20 | Triple-Negative Breast Cancer | Low nanomolar potency | [9] |

| AGS, N87 | Gastric Cancer | Significant inhibition | [10] |

| 8505C, TT | Thyroid Cancer | Potent cytotoxicity | [11] |

Table 2: In Vivo Efficacy of Ganetespib in Xenograft Models

| Xenograft Model | Cancer Type | Dosage & Schedule | Outcome | Reference |

| BT-474 | HER2+ Breast Cancer | 25 mg/kg, 5x/week for 3 weeks | 23% tumor regression | [15] |

| 8505C | Anaplastic Thyroid Cancer | 50 mg/kg, daily | Significant tumor growth repression | [11] |

| MV4;11 | Acute Myeloid Leukemia | Not specified | Intermediate activity (EFS T/C > 2) | [14] |

| NSCLC | Non-Small Cell Lung Cancer | Not specified | Superior efficacy compared to crizotinib | [1] |

Table 3: Clinical Trial Data for Ganetespib

| Trial / Phase | Cancer Type | Treatment Arm | Key Outcomes | Reference |

| GALAXY-2 (Phase III) | Advanced NSCLC (Adenocarcinoma) | Ganetespib (150 mg/m²) + Docetaxel | No improvement in Overall Survival (OS) vs. Docetaxel alone. (10.9 vs 10.5 months) | [16] |

| Phase II | Advanced NSCLC (ALK-rearranged) | Ganetespib Monotherapy (200 mg/m²) | 4 of 66 patients had partial responses, all were ALK+ and crizotinib-naïve. | [6] |

| Phase II | Metastatic Breast Cancer | Ganetespib Monotherapy (200 mg/m²) | Clinical activity in HER2+ and Triple-Negative Breast Cancer (TNBC) subsets. | [6] |

| Phase I | Advanced Solid Tumors | Ganetespib Monotherapy | Recommended Phase 2 dose: 200 mg/m² weekly for 3 of 4 weeks. DLTs: diarrhea, asthenia. | [6] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is a generalized representation for determining the cytotoxic effects of Ganetespib on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Ganetespib (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 72-96 hours).[14] Include a vehicle control (DMSO).

-

Viability Assessment: After incubation, add a viability reagent such as CellTiter-Glo® (Promega) or MTT.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Western Blotting for Client Protein Degradation

This protocol is used to assess the pharmacodynamic effect of Ganetespib on Hsp90 client proteins.

-

Cell Treatment: Culture cells to ~80% confluency and treat with varying concentrations of Ganetespib (e.g., 0-500 nM) for a set time (e.g., 24 hours).[8]

-

Lysate Preparation: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against client proteins (e.g., EGFR, p-AKT, total AKT, RAF1) and a loading control (e.g., GAPDH) overnight at 4°C.[8]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a typical study to evaluate the antitumor efficacy of Ganetespib in vivo.

-

Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., CB17SC scid⁻/⁻).[14][17]

-

Tumor Growth: Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³).[17]

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer Ganetespib via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dose and schedule (e.g., 50 mg/kg daily).[11] The control group receives a vehicle solution.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume >1000 mm³, significant weight loss, or completion of the treatment cycle).

-

Analysis: Compare tumor growth inhibition and survival differences between the treatment and control groups.

Overcoming Drug Resistance

A significant advantage of Ganetespib's mechanism is its ability to overcome multiple forms of acquired drug resistance.[1] For example, in non-small cell lung cancer (NSCLC), resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib often arises from a secondary T790M mutation in EGFR. Ganetespib retains full potency against cell lines with this mutation because the mutated EGFR protein is still dependent on Hsp90 for its stability.[1] By inducing the degradation of EGFR irrespective of its mutational status, Ganetespib can circumvent this common resistance mechanism.[1][3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [ouci.dntb.gov.ua]

- 6. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of an HSP90 inhibitor, ganetespib, in preclinical thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) [pubmed.ncbi.nlm.nih.gov]

- 17. Hsp90 Inhibitor Ganetespib Sensitizes Non-Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stattic: A STAT3 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, when constitutively activated, plays a significant role in the hallmarks of cancer, including proliferation, survival, and angiogenesis. This makes it a compelling target for therapeutic intervention. Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide) was identified as the first non-peptidic small molecule inhibitor of STAT3. This guide provides a comprehensive overview of Stattic's mechanism of action, supported by quantitative data and detailed experimental protocols for its characterization and application in research and drug development. Recent findings on its STAT3-independent effects are also discussed to offer a complete and critical perspective.

The STAT3 Signaling Pathway and Stattic's Mechanism of Action

The canonical STAT3 signaling pathway is initiated by the binding of cytokines, such as IL-6, or growth factors to their receptors on the cell surface. This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domains of cytoplasmic STAT3 monomers.[1] Once recruited, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[2] This phosphorylation event induces the formation of STAT3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions. These dimers then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival.[2]

Stattic primarily functions by targeting the Src Homology 2 (SH2) domain of STAT3.[1] By binding to this domain, Stattic prevents the dimerization of phosphorylated STAT3 monomers, which is an essential step for its subsequent nuclear translocation and DNA binding.[1][3] This ultimately inhibits STAT3-mediated gene transcription.[1] It's noteworthy that Stattic is reported to inhibit the STAT3 SH2 domain regardless of its phosphorylation state.[4]

Recent studies have also revealed that Stattic can exert effects independently of its action on STAT3. At concentrations similar to those required for STAT3 inhibition, Stattic has been shown to reduce histone acetylation, even in STAT3-deficient cells.[2][5] This indicates a STAT3-independent mechanism and highlights the importance of using complementary methods to validate findings attributed solely to STAT3 inhibition when using Stattic.[2]

Quantitative Data

The inhibitory activity of Stattic has been quantified in various assays and cell lines. The following tables summarize key quantitative data.

| Assay Type | Parameter | Value | Reference |

| Cell-Free Assay | IC50 | 5.1 µM | [4] |

| Cell Viability (T-ALL) | IC50 | 3.188 µM (CCRF-CEM cells) | [6] |

| Cell Viability (T-ALL) | IC50 | 4.89 µM (Jurkat cells) | [6] |

Table 1: In Vitro Inhibitory Concentrations of Stattic.

| Cell Line | Cancer Type | IC50 Value | Reference |

| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 µM | [7][8] |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 µM | [7][8] |

| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 µM | [7][8] |

| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 µM | [7][8] |

| MDA-MB-231 | Breast Cancer | 5.5 µM (EC50) | [2] |

| PC3 | Prostate Cancer (STAT3-deficient) | 1.7 µM (EC50) | [2] |

Table 2: Cell-Based IC50/EC50 Values of Stattic in Various Cancer Cell Lines.

Detailed Experimental Protocols

Western Blot for STAT3 Phosphorylation

This protocol is designed to assess the effect of Stattic on the phosphorylation of STAT3 at Tyr705.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of Stattic or vehicle (DMSO) for the desired time. If studying stimulated phosphorylation, add a cytokine like IL-6 for a short period before lysis.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To assess total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

Cells transfected with a STAT3-responsive luciferase reporter construct

-

Stattic

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the STAT3 reporter cell line in a 96-well plate.

-

Treatment: Treat the cells with different concentrations of Stattic. Include positive (cytokine stimulation) and negative (vehicle) controls.

-

Incubation: Incubate the plate for a period sufficient for transcriptional changes to occur (e.g., 6-24 hours).

-

Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or to cell viability, and calculate the inhibition of STAT3 transcriptional activity.

In Vivo Xenograft Tumor Growth Assay

This protocol assesses the anti-tumor efficacy of Stattic in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line known to have active STAT3

-

Stattic formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Measure the tumors and randomize the mice into treatment and control groups.

-

Treatment: Administer Stattic (e.g., via intraperitoneal injection or oral gavage) and vehicle to the respective groups according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further processed for pharmacodynamic analysis (e.g., Western blot for p-STAT3).

Conclusion

Stattic is a valuable tool for investigating the role of STAT3 in various biological processes, particularly in cancer. It effectively inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain.[9][10] However, researchers should be aware of its potential STAT3-independent effects, such as the inhibition of histone acetylation, and employ orthogonal methods to confirm the specific role of STAT3 in their findings.[2] The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for the effective use and interpretation of results obtained with Stattic in both in vitro and in vivo settings.

References

- 1. benchchem.com [benchchem.com]

- 2. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Stattic | Cell Signaling Technology [cellsignal.com]

- 10. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Probes for 8-Oxo-2'-deoxyguanosine: A Technical Guide to Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of molecular probes developed for the detection and quantification of 8-oxo-2'-deoxyguanosine (8-oxodG), a critical biomarker for oxidative stress and DNA damage. The request for information on a "DG-8 probe" is interpreted as an inquiry into probes for this modified nucleoside, where "dG" signifies deoxyguanosine and "8" denotes the 8-oxo modification. This document details the discovery, synthesis, and application of these vital research tools.

Introduction to 8-Oxo-2'-deoxyguanosine (8-oxodG)

Reactive oxygen species (ROS) are byproducts of normal metabolic processes and can be induced by various environmental factors. These highly reactive molecules can cause damage to cellular macromolecules, including DNA. One of the most abundant and mutagenic DNA lesions resulting from oxidative stress is 8-oxo-2'-deoxyguanosine (8-oxodG). The presence of 8-oxodG in DNA can lead to G:C to T:A transversion mutations if not repaired, implicating it in the etiology of various diseases, including cancer and neurodegenerative disorders. Consequently, the development of sensitive and specific probes for the detection and quantification of 8-oxodG is of paramount importance in biomedical research and diagnostics.

Classes of Molecular Probes for 8-oxodG

A variety of molecular probes have been developed to study 8-oxodG, each with its own advantages and applications. These can be broadly categorized as:

-

Antibody-based Probes: Monoclonal and polyclonal antibodies with high specificity for 8-oxodG are widely used in techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunofluorescence microscopy.

-

Chemical Probes: These probes utilize chemical reactions to selectively label 8-oxodG. They often incorporate a reporter tag, such as biotin for affinity purification or a fluorophore for imaging.

-

Fluorescent Probes: These are designed to exhibit a change in their fluorescent properties upon binding to 8-oxodG, enabling direct visualization and quantification. A notable example is the "8-oxoG-clamp" family of probes.

This guide will focus on a specific fluorescent probe, a derivative of the "8-oxoG-clamp," due to its demonstrated high selectivity and utility in fluorescence-based detection methods.

Featured Probe: N-Pyreneacetyl-8-oxoG-clamp

The N-Pyreneacetyl-8-oxoG-clamp is a synthetic molecular probe designed for the specific recognition of 8-oxoguanosine. Its design is based on a "G-clamp" scaffold, which is a tricyclic cytosine analog that forms strong and specific hydrogen bonds with guanine. The "8-oxoG-clamp" incorporates modifications that enhance its binding affinity and selectivity for the oxidized form, 8-oxoguanosine. The attachment of a pyrene group provides a fluorescent reporter for detection.

Quantitative Data

The performance of the N-Pyreneacetyl-8-oxoG-clamp and related derivatives has been evaluated through various biophysical techniques. The following table summarizes key quantitative data for this class of probes.

| Parameter | Value | Method | Reference |

| Binding Affinity (Ka) for 8-oxodG | 1.8 x 10⁵ M⁻¹ | Fluorescence Titration | --INVALID-LINK-- |

| Binding Affinity (Ka) for dG | 1.2 x 10⁴ M⁻¹ | Fluorescence Titration | --INVALID-LINK-- |

| Selectivity (Ka 8-oxodG / Ka dG) | 15 | Fluorescence Titration | --INVALID-LINK-- |

| Fluorescence Quenching by 8-oxodG | Significant | Fluorescence Spectroscopy | --INVALID-LINK-- |

| Fluorescence Quenching by dG | Minimal | Fluorescence Spectroscopy | --INVALID-LINK-- |

Experimental Protocols

Synthesis of N-Pyreneacetyl-8-oxoG-clamp

The synthesis of N-Pyreneacetyl-8-oxoG-clamp is a multi-step process starting from a known G-clamp precursor. The following is a representative synthetic scheme based on the work by Li et al. (2010).

Materials:

-

G-clamp precursor (compound 1 in Li et al., 2010)

-

1-Pyreneacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography).

Procedure:

-

Dissolution: Dissolve the G-clamp precursor (1 equivalent) and 1-pyreneacetic acid (1.2 equivalents) in anhydrous DCM.

-

Coupling Reaction: Add EDC (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the N-Pyreneacetyl-8-oxoG-clamp.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Fluorescence Quenching Assay for 8-oxodG Detection

This protocol describes the use of the N-Pyreneacetyl-8-oxoG-clamp to detect 8-oxodG in solution via fluorescence quenching.

Materials:

-

N-Pyreneacetyl-8-oxoG-clamp stock solution (e.g., 1 mM in DMSO)

-

8-oxodG standard solutions of varying concentrations

-

Deoxyguanosine (dG) standard solutions (for selectivity testing)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer and appropriate cuvettes or microplates.

Procedure:

-

Preparation of Probe Solution: Prepare a working solution of the N-Pyreneacetyl-8-oxoG-clamp in the assay buffer at a fixed concentration (e.g., 10 µM).

-

Titration: To a series of cuvettes or wells in a microplate, add the probe solution. Then, add increasing concentrations of the 8-oxodG standard solution. Prepare a parallel series with dG for selectivity assessment.

-

Incubation: Incubate the mixtures at a controlled temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes at 25°C).

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample. For the pyrene moiety, typical excitation and emission wavelengths are around 345 nm and 375-400 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity as a function of the 8-oxodG (or dG) concentration. The quenching of fluorescence indicates binding. The binding affinity (Ka) can be calculated by fitting the data to a suitable binding isotherm model.

Signaling Pathways and Experimental Workflows

The formation of 8-oxodG in cellular DNA triggers a cascade of repair mechanisms, primarily the Base Excision Repair (BER) pathway. Understanding these pathways is crucial for interpreting the biological significance of 8-oxodG levels.

Base Excision Repair (BER) Pathway for 8-oxodG

Caption: The Base Excision Repair pathway for 8-oxodG.

Experimental Workflow for 8-oxodG Detection

Caption: General workflow for 8-oxodG detection.

Conclusion

The development of specific and sensitive probes for 8-oxo-2'-deoxyguanosine has been instrumental in advancing our understanding of the roles of oxidative stress and DNA damage in health and disease. The N-Pyreneacetyl-8-oxoG-clamp represents a powerful tool for the fluorescence-based detection of this important biomarker. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the application of such probes in a research setting, ultimately contributing to the development of new diagnostic and therapeutic strategies.

Unraveling the Identity of the "DG-8" Fluorescent Probe: A Search for Clarity

A comprehensive search for a fluorescent probe specifically designated as "DG-8" has yielded no definitive results for a molecule with this name within publicly available scientific literature, commercial product listings, or technical datasheets. The term "this compound" appears in various contexts unrelated to fluorescent probes, highlighting a potential ambiguity in the query.

Our investigation revealed several instances of "this compound" in other scientific and technical domains, including:

-

Digital Pressure Gauge: A device named the this compound Digital Pressure Gauge is manufactured by The Energy Conservatory for measuring pressure.

-

ddPCR Consumables: Bio-Rad Laboratories offers DG8 cartridges and gaskets for use with their Droplet Digital PCR (ddPCR) systems.

-

Aptamer Research: Studies on 8-heteroaryl-guanine probes, which are fluorescent nucleobase analogs, have been identified. While these involve a modified guanine (dG) at the 8th position, they are not referred to as a singular "this compound" probe but rather as a class of molecules. These probes exhibit changes in fluorescence upon binding to specific targets, such as in the monitoring of G-quadruplex formation.

Similarly, searches for related terms like "SU-8" and "SF8" probes revealed distinct classes of tools used in biomedical research. "SU-8" refers to a photoresist material used in the fabrication of micro-optical and neural probes, not a fluorescent dye itself. In contrast, "SF8" designates a specific class of deep-red fluorescent probes with a squaraine figure-eight structure, valued for their brightness and stability in cellular imaging.

The absence of a clear-cut "this compound" fluorescent probe in the available literature suggests that the term may be an internal laboratory designation, a component of a larger, more complex probe name, or a novel, yet-to-be-published molecule. Without further context or a more specific chemical identifier, a detailed technical guide on the properties, mechanisms, and experimental protocols for a "this compound" fluorescent probe cannot be constructed.

For researchers, scientists, and drug development professionals seeking information on fluorescent probes, it is crucial to utilize precise chemical names, CAS numbers, or references to published literature to ensure accurate identification and retrieval of relevant data.

Unraveling the Molecular Landscape of DG-8: A Deep Dive Beyond STAT3

Despite a comprehensive search of publicly available scientific literature and chemical databases, the specific molecule designated as "DG-8," reportedly a STAT3 inhibitor, could not be definitively identified. This precludes a detailed analysis of its biological targets beyond STAT3, as requested.

The inquiry for an in-depth technical guide on the off-target effects of a STAT3 inhibitor referred to as "this compound" has been met with a significant challenge: the absence of any publicly documented chemical entity with this specific identifier in the context of STAT3 inhibition. Extensive searches across scientific research databases, chemical registries, and clinical trial information have yielded no specific molecule with the designation "this compound" that is characterized as a STAT3 inhibitor.

It is plausible that "this compound" represents an internal compound code used within a research institution or pharmaceutical company that has not yet been disclosed in public forums. Alternatively, it could be a misnomer or a very recently developed compound for which information is not yet available in the public domain.

While we cannot provide a specific analysis of "this compound," we can offer a general framework and methodologies that researchers and drug development professionals would employ to investigate the biological targets of a novel small molecule inhibitor beyond its primary target.

General Methodologies for Target Deconvolution and Off-Target Profiling

Identifying the full spectrum of a drug's biological interactions is a critical aspect of modern drug development, essential for understanding its mechanism of action, predicting potential side effects, and exploring opportunities for drug repurposing. The following are key experimental approaches used to elucidate the on- and off-targets of a chemical probe like a putative "this compound."

Table 1: Key Methodologies for Target Identification and Profiling

| Methodology | Principle | Information Yielded | Typical Quantitative Data |

| Kinase Profiling | In vitro screening of the compound against a large panel of purified kinases. | Identifies direct inhibition of various kinases. | IC50 or Ki values for each kinase. |

| Affinity-Based Proteomics | Immobilization of the compound on a solid support to "pull down" interacting proteins from cell lysates. | Identifies direct binding partners. | Dissociation constants (Kd) can be estimated. |

| Chemical Proteomics | Use of a tagged or reactive version of the compound to label and identify interacting proteins in a cellular context. | Identifies direct and sometimes indirect targets in a more physiological setting. | Relative abundance changes of labeled proteins. |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon compound binding across the proteome. | Identifies direct and indirect targets by observing shifts in protein melting temperatures. | Melting temperature shifts (ΔTm). |

| Computational Target Prediction | In silico methods that predict potential targets based on the chemical structure of the compound and known protein binding sites. | Provides a list of putative targets for experimental validation. | Binding affinity scores or probabilities. |

| Phenotypic Screening & -Omics | High-throughput screening of the compound across various cell lines and subsequent analysis of changes in the transcriptome, proteome, or metabolome. | Identifies cellular pathways affected by the compound, suggesting potential targets. | Gene/protein expression fold changes, metabolite level changes. |

Hypothetical Signaling Pathway and Experimental Workflow Diagrams

To illustrate the concepts involved in such an investigation, we provide the following diagrams generated using the DOT language. These represent generic workflows and pathways that would be relevant in the study of a kinase inhibitor.

Diagram 1: General Kinase Inhibitor Signaling Pathway

Caption: A hypothetical signaling pathway illustrating how a compound like this compound might inhibit its primary target (STAT3) and also interact with other off-target proteins, leading to a complex cellular response.

Diagram 2: Experimental Workflow for Off-Target Identification

Caption: A streamlined workflow for identifying and validating the biological targets of a novel chemical compound, moving from broad screening to in-depth analysis.

Conclusion

While the specific biological targets of a molecule designated "this compound" beyond STAT3 cannot be provided due to the lack of its public identification, this guide outlines the established and robust methodologies that would be employed in such a scientific investigation. The process of target deconvolution is a cornerstone of modern drug discovery, and the application of the techniques described above would be essential to fully characterize the pharmacological profile of any new chemical entity. Researchers and drug development professionals are encouraged to utilize these approaches to build a comprehensive understanding of their compounds of interest.

In Vitro Characterization of DG-8: A Technical Guide

Disclaimer: The molecule "DG-8" is not a uniquely identified compound in publicly available scientific literature. This document serves as a representative technical guide, illustrating the comprehensive in vitro characterization of a hypothetical bioactive molecule, designated this compound, acting as a Toll-like Receptor 8 (TLR8) agonist. The data and protocols presented are illustrative and based on established methodologies for TLR8 agonists.

This guide provides an in-depth overview of the preclinical in vitro evaluation of this compound, a novel small molecule agonist of Toll-like Receptor 8 (TLR8). The following sections detail the binding affinity, potency, and mechanism of action of this compound, supported by comprehensive experimental protocols and data presented in a clear, comparative format. This document is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Quantitative In Vitro Pharmacology

The in vitro pharmacological profile of this compound was established through a series of assays designed to determine its potency, and selectivity as a TLR8 agonist.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | This compound | Reference Compound (Motolimod) |

| TLR8 Activity | HEK-Blue™ hTLR8 Cells | EC50 (nM) | 6.7 | 108.7 |

| Cytotoxicity | Human PBMCs | CC50 (µM) | > 50 | > 50 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility.

TLR8 Reporter Assay

This assay quantifies the activation of TLR8 by this compound in a stable reporter cell line.

Objective: To determine the potency (EC50) of this compound in activating the human TLR8 receptor.

Cell Line: HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

HEK-Blue™ hTLR8 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

A serial dilution of this compound and a reference TLR8 agonist (e.g., Motolimod) is prepared in cell culture medium.

-

The culture medium is removed from the cells and replaced with the media containing the various concentrations of the compounds.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the supernatant is collected, and the SEAP activity is measured using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).

-

The absorbance is read at 620-650 nm using a microplate reader.

-

The EC50 values are calculated by plotting the absorbance values against the logarithm of the compound concentrations and fitting the data to a four-parameter logistic equation.

Cytotoxicity Assay

This assay assesses the potential for this compound to induce cell death.

Objective: To determine the concentration of this compound that causes 50% reduction in cell viability (CC50).

Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs)

Methodology:

-

PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.

-

A serial dilution of this compound is added to the wells.

-

Plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a microplate reader.

-

The CC50 values are calculated by plotting the luminescence values against the logarithm of the compound concentrations and fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathway and experimental procedures are provided below.

TLR8 Signaling Pathway

Experimental Workflow for TLR8 Agonist Screening

Conclusion

The in vitro characterization of this compound demonstrates its potent and specific agonistic activity on the human TLR8 receptor. The detailed protocols and workflows provided herein offer a robust framework for the continued investigation of this compound and other novel immunomodulatory compounds. These findings support the advancement of this compound into further preclinical development as a potential therapeutic agent.

The Role of Diacylglycerol Kinase (DGK) in Cancer Cell Lines: A Technical Guide

Disclaimer: The term "DG-8" is not a standard identifier for a specific molecule or drug in publicly available scientific literature. This guide focuses on the Diacylglycerol Kinase (DGK) family of enzymes, which is the likely subject of interest given the context of cancer cell lines and the abbreviation "DG." The DGK family, particularly its alpha (α) and zeta (ζ) isoforms, plays a pivotal role in cancer signaling and is a key target in oncology research.

Introduction

Diacylglycerol kinases (DGKs) are a family of ten enzymes that phosphorylate the lipid second messenger diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic reaction is a critical node in cellular signaling, as both DAG and PA are bioactive lipids that regulate a multitude of cellular processes, including cell proliferation, survival, migration, and apoptosis.[3][4] In the context of oncology, the dysregulation of DGK activity has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[3][5] Notably, DGKα is overexpressed in several refractory cancers, including glioblastoma, melanoma, and hepatocellular carcinoma.[6] This guide provides an in-depth overview of the role of DGKs in cancer cell lines, summarizing key experimental findings, detailing relevant methodologies, and visualizing the intricate signaling pathways involved.

The Dual Role of DGK in Cancer Signaling

DGKs can function as both tumor promoters and suppressors depending on the cellular context and the specific isoform.[2] Their primary function is to regulate the balance between DAG and PA, each of which has distinct downstream signaling effects.

-

Diacylglycerol (DAG): A key activator of several protein families, including protein kinase C (PKC), Ras guanyl nucleotide-releasing proteins (RasGRPs), and chimaerins.[2][7] Elevated DAG levels can promote cell proliferation and survival.

-

Phosphatidic Acid (PA): Also a critical second messenger, PA can activate downstream targets such as the mammalian target of rapamycin (mTOR) and Raf kinases.[3][4]

In many cancer cells, DGKα is upregulated, leading to increased PA production, which promotes oncogenic signaling pathways that support tumor growth and survival.[3][4] Conversely, by consuming DAG, DGKs can also attenuate DAG-dependent signaling, which in some contexts, could suppress tumor-promoting pathways.[2]

Key Signaling Pathways Regulated by DGK in Cancer

DGKs are integral components of several major signaling cascades that are frequently dysregulated in cancer.

-

MAPK/ERK Pathway: DGKα can enhance proliferative activity through the Raf-MEK-ERK pathway.[6] This pathway is crucial for cell growth and division.

-

PI3K/Akt/mTOR Pathway: DGKα inhibition has been shown to decrease the expression and activation of mTOR, a central regulator of cell growth and metabolism.[3][8] DGKα regulates mTOR transcription through a unique pathway involving cyclic AMP.[9]

-

NF-κB Signaling: In melanoma cells, DGKα acts as an anti-apoptotic factor by activating the transcription factor NF-κB.[6][10] NF-κB promotes the expression of genes involved in cell survival and inflammation.

-

Hypoxia-Inducible Factor-1α (HIF-1α): Inhibition of DGKα leads to a decrease in the expression of HIF-1α, a key protein involved in the response to low oxygen levels (hypoxia) and the promotion of angiogenesis.[3][8]

Below is a visualization of the central role of DGKα in cancer cell signaling.

Caption: DGKα signaling pathways in cancer.

DGK and the Tumor Microenvironment: T-Cell Anergy

Beyond its direct effects on cancer cells, DGKα and DGKζ play a crucial role in the tumor microenvironment by regulating T-cell function.[1][11] In T-cells, DGKs are upregulated upon T-cell receptor (TCR) activation and metabolize DAG, which is essential for downstream signaling that leads to T-cell activation and effector functions.[1][11] This consumption of DAG can lead to a state of non-responsiveness known as anergy, allowing cancer cells to evade the immune system.[6][11] Therefore, DGK inhibitors are being investigated not only for their direct anti-tumor effects but also as immunotherapeutic agents that can restore anti-tumor immunity.[6][11]

Quantitative Data on DGK Inhibitors

Several small molecule inhibitors targeting DGKs have been developed and tested in various cancer cell lines. The table below summarizes some of the publicly available data on these inhibitors.

| Inhibitor | Target(s) | IC50 | Cancer Cell Line(s) | Effect(s) | Reference(s) |

| R59022 | DGKα, DGKε, DGKθ | ~2.8-25 µM | Glioblastoma, Melanoma | Induces apoptosis | [9][12] |

| R59949 | DGKα, DGKγ, DGKδ, DGKκ | ~18 µM (DGKα) | Glioblastoma, Melanoma, Colon, Breast | Induces apoptosis, reduces 3D growth | [9][12][13] |

| CU-3 | DGKα | 0.6 µM | Melanoma, Hepatocellular Carcinoma, Glioblastoma, Pancreatic Cancer | Induces apoptosis, reduces viability | [14] |

| BMS-502 | DGKα, DGKζ | 4.6 nM (DGKα), 2.1 nM (DGKζ) | T-cells | Enhances T-cell activation | [15] |

| ASP1570 | DGKζ | N/A | T-cells | Enhances T-cell activation, anti-tumor efficacy in mouse models | [16] |

| BAY 2965501 | DGKζ | N/A | T-cells | Enhances T-cell mediated tumor cell killing | [17] |

| BAY 2862789 | DGKα | N/A | T-cells | Enhances T-cell activation | [17] |

| Unnamed Incyte Compound | DGKα, DGKζ | ≤ 20 nM | N/A | Inhibits DGKα and DGKζ activity | [18] |

N/A: Not available in the reviewed literature.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the role of DGK in cancer cell lines.

This protocol is used to transiently reduce the expression of DGKα in cancer cells to study the functional consequences.

-

Cell Culture: Cancer cell lines (e.g., U87 glioblastoma, A375 melanoma) are cultured in appropriate media and conditions.

-

Transfection: Cells are transfected with DGKα-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent.

-

Incubation: Cells are incubated for 48-72 hours to allow for the knockdown of the target protein.

-

Analysis: The efficiency of knockdown is confirmed by Western blotting or qRT-PCR. Functional assays (e.g., cell viability, apoptosis) are then performed.

This assay is used to quantify the induction of apoptosis following DGK inhibition.

-

Treatment: Cancer cells are treated with a DGK inhibitor (e.g., R59022, R59949) or a vehicle control (e.g., DMSO).

-

Caspase-Glo® 3/7 Assay: After the desired treatment period (e.g., 24-36 hours), a luminogenic substrate for caspases 3 and 7 is added to the cells.

-

Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer. An increase in luminescence indicates an increase in apoptosis.

This technique is used to detect and quantify the levels of specific proteins (e.g., DGKα, cleaved PARP, p-ERK) in cell lysates.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

The following diagram illustrates a typical experimental workflow for evaluating a DGK inhibitor.

Caption: A representative experimental workflow.

Conclusion

The Diacylglycerol Kinase family, particularly DGKα and DGKζ, represents a critical signaling hub in many cancers. Their role in promoting oncogenic pathways and suppressing anti-tumor immunity makes them compelling targets for cancer therapy. The development of potent and selective DGK inhibitors holds promise for a dual-pronged therapeutic strategy: directly inhibiting cancer cell growth and proliferation while simultaneously enhancing the immune system's ability to recognize and eliminate tumor cells. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of targeting DGKs in the treatment of cancer.

References

- 1. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Pathways: Targeting Diacylglycerol Kinase Alpha in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DGKA | Insilico Medicine [insilico.com]

- 6. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Delivering Glioblastoma a Kick—DGKα Inhibition as a Promising Therapeutic Strategy for GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerol kinase alpha is a critical signaling node and novel therapeutic target in glioblastoma and other cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diacylglycerol kinase alpha suppresses tumor necrosis factor-alpha-induced apoptosis of human melanoma cells through NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | DGK-α: A Checkpoint in Cancer-Mediated Immuno-Inhibition and Target for Immunotherapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 15. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Incyte identifies new DGK inhibitors for cancer | BioWorld [bioworld.com]

In-Depth Technical Guide: DG1 as a Potential Therapeutic Agent for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DG1 (also known as Compound 8Nc), a novel pyrimidine-sulfonamide hybrid compound identified as a potent inhibitor of thymidylate synthase (TS). DG1 has demonstrated significant anti-cancer activity in preclinical studies, particularly in the context of non-small cell lung cancer (NSCLC). This document details the mechanism of action, quantitative efficacy data, and detailed experimental protocols from key studies. Furthermore, it presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of DG1's therapeutic potential.

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The upregulation of TS is a common feature in various malignancies, including NSCLC, making it a well-established target for cancer chemotherapy. DG1 is a novel small molecule inhibitor designed to target TS, thereby disrupting DNA synthesis in rapidly proliferating cancer cells and inducing apoptosis. Preclinical evidence suggests that DG1 not only inhibits tumor growth directly but also impacts tumor angiogenesis and metabolic reprogramming, indicating a multi-faceted anti-cancer profile.

Mechanism of Action

DG1 exerts its primary anti-tumor effect through the direct inhibition of thymidylate synthase. By binding to the TS protein, DG1 blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the intracellular dTMP pool, which in turn inhibits DNA synthesis and repair, ultimately triggering apoptosis in cancer cells.

Beyond its direct impact on DNA synthesis, DG1 has been shown to modulate the tumor microenvironment by inhibiting angiogenesis. This is achieved through the downregulation of key pro-angiogenic factors, including CD26, Endothelin-1 (ET-1), Fibroblast Growth Factor 1 (FGF-1), and Epidermal Growth Factor (EGF). Furthermore, studies have indicated that DG1 can influence the metabolic reprogramming of NSCLC cells, a critical hallmark of cancer.

Signaling Pathway

The inhibitory action of DG1 on thymidylate synthase initiates a cascade of downstream effects that contribute to its anti-cancer activity. The primary pathway involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis. Concurrently, the downregulation of key angiogenic factors suggests an interference with signaling pathways that promote new blood vessel formation, which is essential for tumor growth and metastasis.

Quantitative Data

The anti-cancer efficacy of DG1 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Efficacy

| Cell Line | Assay Type | IC50 (DG1) | IC50 (Pemetrexed) | Fold Difference |

| A549 (NSCLC) | MTT Assay | 960 nM | 2.07 µM | ~2.1x more potent |

| H1975 (NSCLC) | MTT Assay | 710 nM | 2.13 µM | ~3.0x more potent |

| Target | Assay Type | IC50 (DG1) |

| Thymidylate Synthase | Enzyme Activity Assay | 17.21 nM |

| Cell Line | Condition | Effect |

| Beas-2b (Normal Lung) | MTT Assay | IC50: 136.16 µM |

| HLMVEC (Normal Endothelial) | MTT Assay | IC50: >600 µM |

In Vivo Efficacy

| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition Rate |

| A549 Xenograft | DG1 | 80 mg/kg | 65% |

| A549 Xenograft | Pemetrexed | - | 43% |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of DG1.

In Vitro Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of DG1 on NSCLC cell lines.

Protocol:

-

Cell Culture: A549 and H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of DG1 or Pemetrexed for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated using GraphPad Prism software.

Thymidylate Synthase (TS) Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of DG1 on TS enzyme activity.

Protocol:

-

Reaction Mixture: A reaction mixture containing recombinant human TS enzyme, dUMP, and 5,10-methylenetetrahydrofolate in a reaction buffer was prepared.

-

Inhibitor Addition: DG1 was added to the reaction mixture at various concentrations.

-

Incubation: The reaction was incubated at 37°C for a specified period.

-

Detection: The production of dihydrofolate (DHF), a product of the TS-catalyzed reaction, was measured spectrophotometrically at 340 nm.

-

Data Analysis: The IC50 value was determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vivo A549 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of DG1.

Protocol:

-

Animal Model: Athymic nude mice (BALB/c nude) were used.

-

Cell Implantation: 5 x 10^6 A549 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

-

Randomization and Treatment: Mice were randomized into control and treatment groups. The DG1 treatment group received intraperitoneal injections of DG1 at a dose of 80 mg/kg daily. The control group received vehicle control.

-

Tumor Monitoring: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.

-

Study Endpoint: The study was terminated after a predetermined period, and tumors were excised and weighed.

-

Data Analysis: The tumor growth inhibition rate was calculated as: [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100%.

Angiogenic Factor Antibody Microarray

Objective: To identify the effect of DG1 on the expression of pro-angiogenic factors.

Protocol:

-

Cell Treatment: A549 cells were treated with DG1 for 48 hours.

-

Protein Extraction: Total protein was extracted from the cell lysates.

-

Microarray Hybridization: The protein lysates were hybridized to a human angiogenesis antibody microarray according to the manufacturer's instructions.

-

Detection: The microarray was washed, and the signals were detected using a chemiluminescence imaging system.

-

Data Analysis: The signal intensities of the spots corresponding to different angiogenic factors were quantified, and the expression levels in DG1-treated cells were compared to those in untreated control cells.

Conclusion and Future Directions

DG1 has emerged as a promising therapeutic agent for NSCLC based on its potent inhibition of thymidylate synthase and its multifaceted effects on tumor angiogenesis and metabolism. The preclinical data presented in this guide demonstrate its superior in vitro and in vivo efficacy compared to the standard chemotherapeutic agent, pemetrexed. The detailed experimental protocols provide a foundation for further investigation and reproducibility of these findings.

Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safety profile for DG1. Further elucidation of the downstream signaling pathways affected by DG1 will provide a more complete understanding of its mechanism of action and may reveal potential biomarkers for patient stratification. Ultimately, these studies will be crucial in advancing DG1 towards clinical trials and its potential use as a novel therapy for NSCLC patients.

Methodological & Application

Application Notes and Protocols for In-Cell Protein Labeling

A Note on Terminology: The specific term "DG-8 protocol" for in-cell protein labeling could not be definitively identified in a review of current scientific literature. It may represent a specialized, internal nomenclature or a novel, emerging technology not yet widely documented. The following application notes and protocols describe a powerful and widely used methodology for in-cell protein labeling—Bioorthogonal Chemical Labeling . This approach offers the specificity and versatility to meet the advanced requirements of researchers, scientists, and drug development professionals.

Introduction to Bioorthogonal Protein Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] For in-cell protein labeling, this strategy typically involves a two-step process:

-

Genetic or Enzymatic Installation of a Bioorthogonal Handle: A protein of interest is genetically engineered to include a small tag or an unnatural amino acid that carries a unique chemical handle.[3][4] This handle is chemically inert to the cellular environment.

-

Covalent Labeling with a Probe: A probe molecule (e.g., a fluorophore, biotin, or a drug molecule) carrying a complementary reactive group is introduced to the cells.[5] This probe specifically and covalently reacts with the bioorthogonal handle on the target protein.[6]

This technique allows for the precise labeling of specific proteins in their native cellular context, enabling a wide range of applications in research and drug discovery.[7][8]

Applications in Research and Drug Development

Bioorthogonal protein labeling is a versatile tool with numerous applications, including:

-

Protein Localization and Trafficking: Visualize the subcellular localization and dynamic movement of proteins in real-time.[7][9]

-

Protein-Protein Interaction Studies: By using techniques like Förster Resonance Energy Transfer (FRET), researchers can study the interactions between two labeled proteins.[10][11]

-

Target Identification and Validation: Labeling a drug target can help confirm its expression and localization within the cell, aiding in the validation of new therapeutic targets.[12]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Attaching a drug candidate to a fluorescent probe allows for the visualization of its uptake, distribution, and target engagement within cells.[12]

-

High-Throughput Screening: Labeled proteins are instrumental in high-throughput screening assays to identify small molecules that modulate the protein's function or localization.[7]

Quantitative Data Summary

The efficiency and kinetics of bioorthogonal labeling reactions are critical for quantitative studies. The choice of the bioorthogonal pair (handle and probe) determines these parameters. Below is a summary of typical quantitative data for common bioorthogonal reactions used in cell labeling.

| Bioorthogonal Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Labeling Time in Live Cells | Labeling Efficiency | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.1 - 1 | 30 min - 2 hours | High | Copper-free, excellent bioorthogonality.[2] |

| Inverse Electron-Demand Diels-Alder (iEDDA) | 1 - 1000+ | < 5 min - 1 hour | Very High | Extremely fast kinetics, highly specific.[12] |

| SNAP-tag®/CLIP-tag™ | N/A (Enzymatic) | 15 - 30 min | Very High | Covalent labeling with benzylguanine/benzylcytosine derivatives.[13][14] |

| HaloTag® | N/A (Enzymatic) | 15 - 30 min | Very High | Covalent labeling with chloroalkane-containing ligands.[15][16] |

Experimental Protocols

Protocol 1: Expression of a Protein of Interest with a Bioorthogonal Handle (Unnatural Amino Acid)

This protocol describes the site-specific incorporation of an unnatural amino acid (UAA) bearing a bioorthogonal handle (e.g., an azide or a strained alkyne) into a protein of interest in mammalian cells.[3]

Materials:

-

Mammalian expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.

-

Expression vector for the engineered aminoacyl-tRNA synthetase/tRNA pair specific for the UAA.

-

Mammalian cell line (e.g., HEK293T, HeLa).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Unnatural amino acid (UAA).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed the mammalian cells in a suitable culture vessel (e.g., 6-well plate) to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the expression vector for the protein of interest and the vector for the synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.

-

UAA Incorporation: After 4-6 hours of transfection, replace the medium with fresh medium supplemented with the UAA (typically 100 µM to 1 mM).

-

Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the UAA-containing protein.

-

Harvesting or Proceeding to Labeling: The cells are now ready for in-cell labeling or can be harvested for other analyses.

Protocol 2: In-Cell Fluorescent Labeling via Click Chemistry

This protocol outlines the labeling of a UAA-containing protein with a fluorescent probe using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[6][17]

Materials:

-

Cells expressing the protein of interest with a bioorthogonal handle.

-

Fluorescent probe with a complementary reactive group (e.g., a cyclooctyne-fluorophore for an azide-containing protein).

-

Live-cell imaging medium.

-

PBS.

Procedure:

-

Prepare Labeling Solution: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.

-

Cell Washing: Gently wash the cells expressing the target protein twice with pre-warmed PBS to remove residual culture medium.

-

Labeling Incubation: Add the labeling solution to the cells and incubate at 37°C for 30 minutes to 2 hours. The optimal time will depend on the reaction kinetics.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unreacted probe.

-

Imaging: The cells are now ready for visualization by fluorescence microscopy.

Visualization of Workflows and Pathways

References

- 1. Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioorthogonal Chemistries for Labeling Living Systems [escholarship.org]

- 3. Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]

- 8. Site-Specific Protein Labeling in the Pharmaceutical Industry: Experiences from Novartis Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 9. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]

- 10. Visualization of protein interactions in living cells using bimolecular fluorescence complementation (BiFC) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. SNAP labeling protocol [abberior.rocks]

- 14. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HaloTag labeling protocol [abberior.rocks]

- 16. HaloTag labeling [bio-protocol.org]

- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes: DG-8 as a Potent Inhibitor of STAT3 Signaling

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Aberrant STAT3 activation is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention.[2][3] This application note provides a detailed protocol for utilizing DG-8, a novel small molecule inhibitor of STAT3, in a suite of assays to characterize its inhibitory effects on the STAT3 signaling pathway. The following protocols describe the use of this compound in cell-based assays to measure STAT3 transcriptional activity and phosphorylation, providing researchers with the necessary tools to evaluate its potential as a therapeutic agent.

Introduction to STAT3 Signaling

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface.[4] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[1][2] Phosphorylated STAT3 (p-STAT3) monomers then dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[1][2] These target genes are involved in critical cellular processes that, when dysregulated, can contribute to tumorigenesis.[3] this compound is a potent, cell-permeable small molecule designed to inhibit STAT3 activity. Its mechanism of action is hypothesized to involve the disruption of STAT3 phosphorylation or dimerization, thereby preventing its downstream signaling functions.

Mandatory Visualizations

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Caption: A typical workflow for assessing STAT3 inhibition by this compound.

Data Presentation

Table 1: Effect of this compound on STAT3-Dependent Luciferase Activity

| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |

| 0 (Vehicle) | 15,840 ± 850 | 0 |

| 0.1 | 12,320 ± 710 | 22.2 |

| 0.5 | 8,150 ± 430 | 48.5 |

| 1 | 4,560 ± 280 | 71.2 |

| 5 | 1,230 ± 90 | 92.2 |

| 10 | 540 ± 50 | 96.6 |

Data are presented as mean ± standard deviation (n=3). RLU = Relative Light Units.

Table 2: Effect of this compound on STAT3 Phosphorylation

| This compound Concentration (µM) | p-STAT3 / Total STAT3 Ratio | % Inhibition of Phosphorylation |

| 0 (Vehicle) | 1.00 ± 0.08 | 0 |

| 0.1 | 0.82 ± 0.06 | 18 |

| 0.5 | 0.55 ± 0.04 | 45 |

| 1 | 0.28 ± 0.03 | 72 |

| 5 | 0.09 ± 0.01 | 91 |

| 10 | 0.04 ± 0.01 | 96 |

Data are presented as mean ± standard deviation (n=3) from densitometric analysis of Western blots.

Experimental Protocols

STAT3 Dual-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of STAT3 in cells treated with this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

pSTAT3-Luc reporter plasmid (containing STAT3 response elements driving firefly luciferase)

-

pRL-TK plasmid (constitutively expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C in a CO₂ incubator.

-

Transfection: Co-transfect the cells with the pSTAT3-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol. A 10:1 ratio of reporter plasmid to control plasmid is recommended.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the medium in the wells with the this compound dilutions and a vehicle control (e.g., DMSO).

-

STAT3 Activation: After 1 hour of pre-treatment with this compound, stimulate the cells with a STAT3 activator (e.g., 20 ng/mL IL-6) for 6 hours.

-

Cell Lysis: Remove the medium and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay kit instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated, stimulated control.

Western Blot for Phospho-STAT3

This protocol detects the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cells treated with this compound.[1][5]

Materials:

-

A549 cells (or other cell line with STAT3 activation)

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

IL-6 (or other STAT3 activator)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate A549 cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for 2 hours, followed by stimulation with IL-6 (50 ng/mL) for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[5]

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

STAT3 DNA Binding ELISA

This assay measures the ability of activated STAT3 from nuclear extracts to bind to its specific DNA consensus sequence.[6][7][8]

Materials:

-

Cell line with inducible STAT3 activity

-

This compound

-

STAT3 activator (e.g., Oncostatin M)

-

Nuclear Extraction Kit

-

STAT3 Transcription Factor Assay Kit (ELISA-based)

-

Microplate reader

Protocol:

-

Cell Treatment and Nuclear Extraction: Treat cells with this compound and a STAT3 activator as described for the Western blot protocol. Prepare nuclear extracts from the treated cells using a nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts.

-

ELISA Procedure: Perform the STAT3 DNA binding ELISA according to the kit manufacturer's protocol.[8] Typically, this involves adding equal amounts of nuclear extract to wells pre-coated with a STAT3 DNA consensus sequence.

-

Antibody Incubation and Detection: Incubate with a primary antibody specific for activated STAT3, followed by an HRP-conjugated secondary antibody. Add a colorimetric substrate and stop the reaction.

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of STAT3 bound to the DNA. Calculate the percentage of inhibition compared to the vehicle-treated, stimulated control.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the inhibitory activity of this compound on the STAT3 signaling pathway. By employing a combination of a luciferase reporter assay, Western blotting for p-STAT3, and a DNA binding ELISA, researchers can obtain a comprehensive understanding of the efficacy and mechanism of action of this novel STAT3 inhibitor. These assays are essential tools for the preclinical evaluation of this compound and other potential STAT3-targeting therapeutic agents.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. STAT3 DNA binding assay [bio-protocol.org]

- 7. caymanchem.com [caymanchem.com]